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Compound Name: Flx475

Cat. No.: B10830906 Get Quote

A Deep Dive into the Core Data of a Novel CCR4
Antagonist
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for

FLX475, a potent and selective oral small molecule antagonist of the C-C chemokine receptor

4 (CCR4). The information compiled herein is sourced from publicly available clinical trial

information, press releases, and scientific meeting abstracts. This document aims to serve as a

detailed resource for professionals in the fields of immuno-oncology and drug development.

Core Mechanism of Action
FLX475 is designed to modulate the tumor microenvironment (TME) by blocking the interaction

between the CCR4 receptor and its ligands, CCL17 and CCL22.[1] CCR4 is predominantly

expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within

tumors.[1] By inhibiting CCR4, FLX475 aims to prevent the recruitment of Tregs into the TME,

thereby restoring and enhancing the anti-tumor immune response.[2][3] This mechanism is

expected to increase the ratio of effector T cells to Tregs, a critical factor in effective tumor

immunity.[1][4] Preclinical studies have suggested that this approach can lead to tumor growth

inhibition and increased tumor regression.[5][6]
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The binding of CCL17 and CCL22 to CCR4 on the surface of Tregs initiates a signaling

cascade that promotes cell migration towards the tumor. FLX475, as a CCR4 antagonist,

competitively binds to the receptor, preventing the ligands from binding and thereby inhibiting

the downstream signaling required for Treg migration.
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FLX475 Mechanism of Action: CCR4 Antagonism.

Preclinical and Early Clinical Findings
Preclinical studies have demonstrated that FLX475 can inhibit tumor growth and promote

regression as a standalone agent.[5] Furthermore, it has been shown to enhance the anti-

tumor effects of checkpoint inhibitors like anti-PD-L1 and anti-CTLA4 antibodies.[5] Early
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clinical data from a Phase 1/2 trial (NCT03674567) have shown promising activity for FLX475,

both as a monotherapy and in combination with pembrolizumab, in various cancer types,

including Epstein-Barr Virus (EBV)-positive lymphoma and non-small cell lung cancer.[7][8][9]

[10]

Pharmacokinetics and Safety in Healthy Volunteers
A Phase 1 study in 104 healthy volunteers established a favorable safety and pharmacokinetic

profile for FLX475.[4][6]

Parameter Finding Reference

Tolerability

Well-tolerated with no serious

adverse events reported at any

dose level.

[6]

Half-life

Approximately 72 hours,

supporting once-daily oral

dosing.

[4]

Accumulation

Approximately 4-5x

accumulation over 14 days

with daily dosing.

[4]

Receptor Occupancy

Doses of approximately 75 mg

once daily and above are

predicted to maintain target

drug exposure above the IC90

for human in vitro Treg

migration.

[4]

Experimental Protocols
While detailed, step-by-step protocols from the preclinical studies are not publicly available, the

following outlines the likely methodologies employed based on standard practices in immuno-

oncology research and mentions in the available literature.
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This assay would have been crucial to determine the potency of FLX475 in inhibiting the

migration of Tregs towards CCR4 ligands.
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Workflow for an in vitro Treg migration assay.
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To assess the anti-tumor activity of FLX475 in a living organism, human tumor xenograft

models in immunocompromised mice reconstituted with human immune cells (humanized

mice) were likely used.
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Workflow for an in vivo humanized mouse tumor model.

Summary of Preclinical Anti-Tumor Activity
Although specific quantitative data from preclinical studies are limited in publicly available

sources, the consistent message is that FLX475 demonstrates significant anti-tumor activity.

Study Type Key Findings Reference

In Vitro
Potent inhibition of Treg

migration.
[1][4]

In Vivo (Monotherapy)
Inhibited tumor growth and

increased tumor regression.
[5][6]

In Vivo (Combination Therapy)

Enhanced the anti-tumor

effects of checkpoint inhibitors

(anti-PD-L1, anti-CTLA4) and

immune agonists (anti-4-1BB).

[5][6]

Clinical Biomarker Strategy
The clinical development of FLX475 has been guided by a strong biomarker strategy.[5]

Analysis of patient samples from the Phase 1/2 trial has focused on measuring changes in the

TME, such as the ratio of CD8+ T cells to Tregs, to provide evidence of the drug's mechanism
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of action.[10] An increase in the proportion of circulating Tregs has been observed, which is

consistent with the blockade of their migration into the tumor.[9][10]

Conclusion
The preclinical data for FLX475 strongly support its mechanism of action as a selective CCR4

antagonist that can modulate the tumor microenvironment by inhibiting the infiltration of

immunosuppressive Tregs. Early clinical data have been encouraging, demonstrating a

favorable safety profile and signs of clinical activity, both as a monotherapy and in combination

with checkpoint inhibitors. The ongoing Phase 1/2 clinical trial will provide further insights into

the therapeutic potential of this novel immuno-oncology agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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